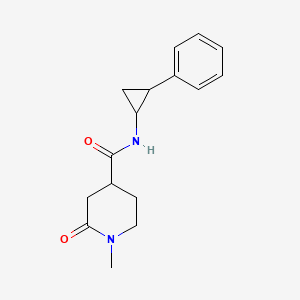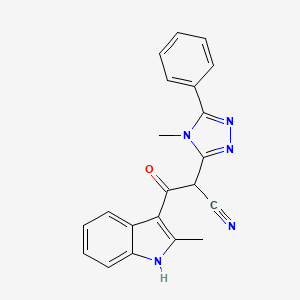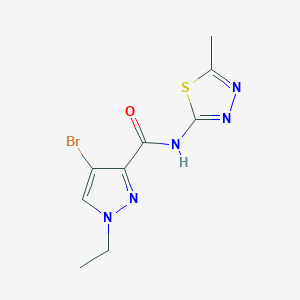
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide, also known as PAC-1, is a small molecule that has shown potential for cancer treatment. It was first identified in 2008 by researchers at the University of Illinois at Urbana-Champaign. PAC-1 has been found to selectively induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy.
Mechanism of Action
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been found to selectively induce apoptosis in cancer cells through a novel mechanism. It works by binding to procaspase-3, an inactive precursor to the enzyme caspase-3, which plays a key role in the apoptotic pathway. This binding activates procaspase-3, leading to the activation of caspase-3 and subsequent apoptosis of the cancer cell.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has a selective effect on cancer cells, inducing apoptosis while leaving healthy cells unharmed. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has also been found to have minimal toxicity in animal studies, suggesting that it may be a safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to optimize its efficacy.
Future Directions
There are several potential future directions for research on 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide in combination with other cancer therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylcyclopropylamine with ethyl acrylate. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then reacted with 4-chloro-1-methylpiperidine-2,6-dione to form 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide.
Scientific Research Applications
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential as a cancer treatment agent, as well as its mechanism of action and physiological effects.
properties
IUPAC Name |
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-7-12(9-15(18)19)16(20)17-14-10-13(14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXNTVUZJYTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B7532047.png)

![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)

![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)